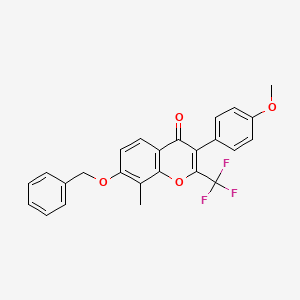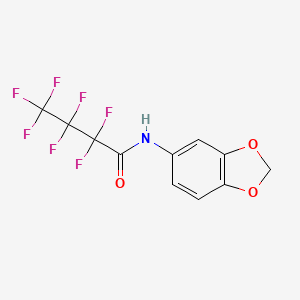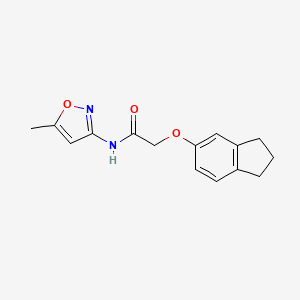
7-(benzyloxy)-3-(4-methoxyphenyl)-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(benzyloxy)-3-(4-methoxyphenyl)-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic compound that belongs to the class of flavonoids. It is also known as BMT-047, and its chemical formula is C27H21F3O4. This compound has gained significant attention due to its potential therapeutic applications, particularly in the field of cancer research.
Wirkmechanismus
The mechanism of action of 7-(benzyloxy)-3-(4-methoxyphenyl)-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one is not fully understood. However, several studies have suggested that it exerts its anticancer activity by inducing apoptosis through the activation of caspases and the inhibition of NF-κB signaling. It has also been reported to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
7-(benzyloxy)-3-(4-methoxyphenyl)-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one has been reported to have several biochemical and physiological effects. It has been shown to inhibit the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the levels of oxidative stress markers, such as ROS and MDA. Additionally, this compound has also been reported to increase the levels of antioxidant enzymes, such as SOD and CAT.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 7-(benzyloxy)-3-(4-methoxyphenyl)-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one in lab experiments is its potential as an anticancer agent. It has shown promising results in vitro and in vivo, and further studies are needed to explore its potential as a therapeutic agent. However, one of the limitations of using this compound is its complex synthesis method, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions that can be explored regarding 7-(benzyloxy)-3-(4-methoxyphenyl)-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one. One of the directions is to explore its potential as a therapeutic agent for other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies are needed to understand its mechanism of action and to optimize its synthesis method for better availability. Furthermore, the development of analogs and derivatives of this compound may also provide new insights into its potential therapeutic applications.
Synthesemethoden
The synthesis of 7-(benzyloxy)-3-(4-methoxyphenyl)-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one involves a multi-step reaction. The first step involves the reaction between 4-methoxybenzaldehyde and 2,4-dihydroxyacetophenone, which results in the formation of 3-(4-methoxyphenyl)-1-(2,4-dihydroxyphenyl)prop-2-en-1-one. The second step involves the reaction between the obtained compound and 2,3,4,5,6-pentafluorobenzyl bromide, which results in the formation of 3-(4-methoxyphenyl)-1-(2,4-dihydroxyphenyl)-2-(2,3,4,5,6-pentafluorobenzyl)prop-2-en-1-one. The final step involves the reaction between the obtained compound and benzyl bromide, which results in the formation of 7-(benzyloxy)-3-(4-methoxyphenyl)-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one.
Wissenschaftliche Forschungsanwendungen
7-(benzyloxy)-3-(4-methoxyphenyl)-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one has shown potential therapeutic applications, particularly in the field of cancer research. Several studies have reported its anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. Additionally, this compound has also been reported to possess anti-inflammatory and antioxidant properties.
Eigenschaften
IUPAC Name |
3-(4-methoxyphenyl)-8-methyl-7-phenylmethoxy-2-(trifluoromethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19F3O4/c1-15-20(31-14-16-6-4-3-5-7-16)13-12-19-22(29)21(17-8-10-18(30-2)11-9-17)24(25(26,27)28)32-23(15)19/h3-13H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNVNLOHMLCZPSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=C(C2=O)C3=CC=C(C=C3)OC)C(F)(F)F)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19F3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(benzyloxy)-3-(4-methoxyphenyl)-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(2-methoxybenzyl)-4-piperidinyl]-4-methylpiperazine oxalate](/img/structure/B4964559.png)
![2-chloro-N-({[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4964562.png)
![N'-[2-(diphenylphosphoryl)ethyl]-N,N-dimethyl-1,2-ethanediamine](/img/structure/B4964565.png)
![5-acetyl-2-{[2-(2,5-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-4-(3-methyl-2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4964569.png)
![1-{3-methoxy-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}-1-propanone](/img/structure/B4964574.png)
![1-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)-4-isopropylpiperazine](/img/structure/B4964579.png)
![8-methyl-8-azabicyclo[3.2.1]oct-3-yl 3,4,5-trimethoxybenzoate hydrochloride](/img/structure/B4964582.png)
![2-acetyl-5-methyl-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclohexane]](/img/structure/B4964589.png)
![10-(1,3-benzodioxol-5-yl)-4,10-dihydro-1H,3H-furo[3,4-c][1,5]benzothiazepin-1-one](/img/structure/B4964594.png)
![2-methoxy-N'-[oxo(1-piperidinyl)acetyl]benzohydrazide](/img/structure/B4964610.png)
![N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4964611.png)
![4-methyl-3-nitro-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B4964619.png)

